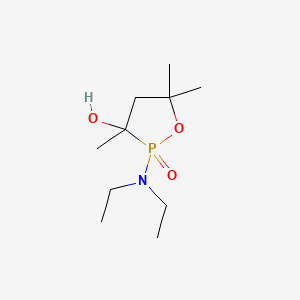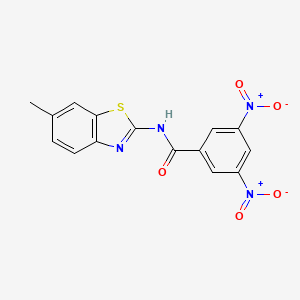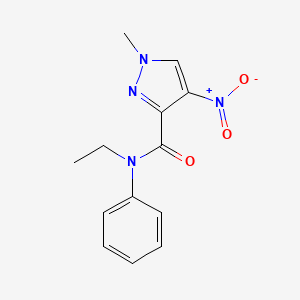![molecular formula C18H17Cl3N4O4S B11706937 4-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706937.png)
4-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the reduction of the nitro group to an amine, and subsequent reactions to introduce the trichloroethyl and carbamothioyl groups. The final step involves the coupling of the intermediate with 4-methylbenzamide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Electrophiles: Such as halogens or nitro compounds for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialized materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbamothioyl]amino}ethyl)benzamide: Similar structure with bromine atoms instead of nitro groups.
4-Methyl-N-(2,2,2-trichloro-1-{[(3-pyridinylmethyl)amino}ethyl)benzamide: Contains a pyridine ring instead of the methoxy-nitrophenyl group.
Uniqueness
The uniqueness of 4-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C18H17Cl3N4O4S |
|---|---|
Peso molecular |
491.8 g/mol |
Nombre IUPAC |
4-methyl-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H17Cl3N4O4S/c1-10-3-5-11(6-4-10)15(26)23-16(18(19,20)21)24-17(30)22-13-8-7-12(29-2)9-14(13)25(27)28/h3-9,16H,1-2H3,(H,23,26)(H2,22,24,30) |
Clave InChI |
CSXHHWLEIKSUMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid](/img/structure/B11706861.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11706863.png)

![Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11706870.png)
![1-Bromo-17-(3-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11706873.png)
![(4E)-4-[2-(4-iodophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706889.png)
![2,4-di(piperidin-1-yl)-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11706895.png)
![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(4-(N,N-dimethylsulfamoyl)benzamide)](/img/structure/B11706898.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706910.png)


![2,4-dibromo-6-{(E)-[(1-{[(E)-(3-nitrophenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11706924.png)
